N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide
Description
Propriétés
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-14-4-6-18(7-5-14)30(27,28)25-10-8-17(9-11-25)21(26)24-22-23-19-13-15(2)12-16(3)20(19)29-22/h4-7,12-13,17H,8-11H2,1-3H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHQFPVQNRBNJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=CC(=CC(=C4S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole moiety, which is then coupled with a piperidine derivative. The tosyl group is introduced in the final step to enhance the compound’s stability and solubility .
Preparation of Benzothiazole Moiety: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Coupling with Piperidine: The benzothiazole derivative is then reacted with a piperidine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Introduction of Tosyl Group: The final step involves the tosylation of the piperidine nitrogen using tosyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and antimicrobial agent. .
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes
Mécanisme D'action
The mechanism of action of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, in anti-inflammatory applications, the compound inhibits cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins . In antimicrobial studies, it disrupts the cell membrane integrity of pathogens, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamides: These compounds share the benzothiazole and piperidine moieties but differ in their substituents and overall structure.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: Similar to the above, these compounds have a morpholine ring instead of a piperidine ring.
Uniqueness
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is unique due to the presence of the tosyl group, which enhances its stability and solubility. This makes it more suitable for certain applications compared to its analogs .
Activité Biologique
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic implications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzo[d]thiazole moiety and a tosylpiperidine framework. Its molecular formula is , and it has a molecular weight of 342.46 g/mol. The presence of both hydrophobic and polar functional groups suggests potential interactions with various biological targets.
Research indicates that N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide may exert its biological effects through multiple pathways:
- Inhibition of Enzymatic Activity : The compound has been reported to inhibit key enzymes involved in neurodegenerative processes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease pathology .
- Anti-inflammatory Effects : In vitro studies have shown that this compound can reduce the levels of pro-inflammatory cytokines, suggesting a potential role in mitigating inflammation-related conditions .
In Vitro Studies
The biological activity of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide has been evaluated through various in vitro assays:
In Vivo Studies
In vivo studies using animal models have further elucidated the compound's efficacy:
- Alzheimer's Disease Models : In scopolamine-induced memory impairment models, treatment with the compound significantly restored cognitive function, as evidenced by improved performance in maze tests .
- Histopathological Analysis : Examination of brain tissues indicated normal neuronal morphology and reduced amyloid plaque formation, comparable to standard treatments like donepezil .
Case Studies and Research Findings
Recent studies have highlighted the potential of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide as a lead candidate for Alzheimer's therapeutics. For instance:
- Neuroprotective Effects : A study demonstrated that the compound not only inhibited AChE but also decreased oxidative stress markers in neuronal cells exposed to amyloid-beta peptides .
- Cytokine Modulation : Another study reported that treatment with this compound led to a reduction in TNF-α and IL-6 levels in animal models, indicating its anti-inflammatory properties .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide and its analogs?
Answer:
- Coupling reactions : Use N-substituted benzothiazole amines (e.g., 5,7-dimethylbenzo[d]thiazol-2-amine) with activated carboxylic acid derivatives (e.g., 1-tosylpiperidine-4-carboxylic acid) via peptide coupling agents like EDC/HOBt. This method is validated in similar benzothiazole-piperidine hybrids .
- Characterization : Confirm purity via HPLC (≥98%) and structural identity using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For example, piperidine protons typically appear as multiplet signals at δ 2.5–3.5 ppm in -NMR .
Q. How should researchers approach the characterization of this compound’s solubility and stability for in vitro assays?
Answer:
- Solubility : Test in DMSO (stock solutions ~25 mg/mL, ~55.86 mM) and dilute with aqueous buffers. Pre-filter solutions (0.22 µm) to avoid particulates .
- Stability : Store lyophilized powder at -20°C for long-term stability. Monitor degradation via LC-MS over 1 month at 4°C to assess hydrolytic or oxidative breakdown .
Q. What crystallographic techniques are suitable for resolving its 3D structure?
Answer:
- X-ray diffraction : Use single-crystal X-ray analysis with SHELX programs (e.g., SHELXL for refinement). Key parameters include data-to-parameter ratios >15 and R-factors <0.06 for high confidence .
- CCP4 suite : Process diffraction data with programs like REFMAC5 for macromolecular applications or PHASER for molecular replacement .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets like CDK7 or D1 protease?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to CDK7’s ATP-binding pocket. Validate with experimental IC values from kinase inhibition assays .
- Molecular dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess hydrogen bonding with catalytic lysine residues (e.g., Lys41 in CDK7) .
Q. What strategies address contradictory bioactivity data in antimicrobial vs. anticancer assays?
Answer:
- Dose-response profiling : Compare IC values across cell lines (e.g., MIC of 62.5 µg/mL in bacterial assays vs. nM-range cytotoxicity in cancer cells). Adjust substituents on the benzothiazole ring to modulate selectivity .
- Off-target screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify cross-reactivity with unrelated targets .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetics?
Answer:
Q. What challenges arise in resolving crystallographic disorder in the tosyl-piperidine moiety?
Answer:
Q. How can in silico tools guide the design of derivatives with reduced cytotoxicity?
Answer:
- ADMET prediction : Use SwissADME to filter derivatives with high Ames test mutagenicity risk. Prioritize compounds with polar surface area (PSA) >80 Ų to reduce hepatotoxicity .
- Free-energy perturbation (FEP) : Calculate binding energy differences for substituents (e.g., morpholine vs. piperidine) to balance potency and safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
